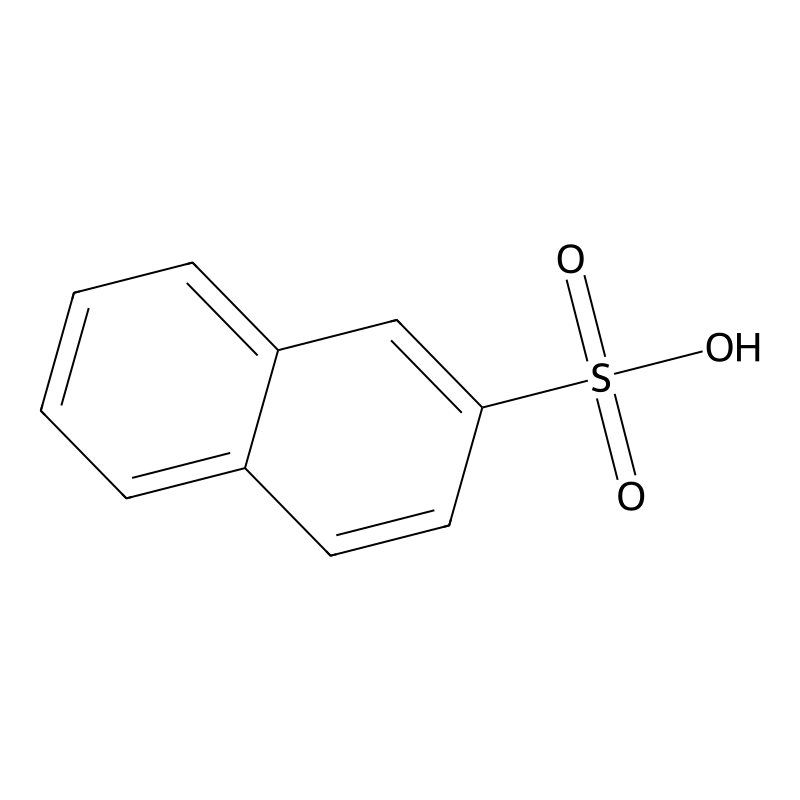

Naphthalene-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Intermediate:

- 2-NSA serves as a crucial intermediate in the synthesis of various industrially important chemicals, particularly dyes. Through nitration, it forms aminonaphthalenesulfonic acids, which are precursors for numerous dyes used in textiles, plastics, and other applications .

Precursor for Organic Synthesis:

- Beyond dyes, 2-NSA acts as a starting material for various organic syntheses. For example, fusion with sodium hydroxide followed by acidification yields 2-naphthol, a valuable intermediate in the production of pharmaceuticals, polymers, and other chemicals .

Environmental Research:

- As an environmental contaminant and xenobiotic (foreign compound to an organism), 2-NSA is used in environmental research to understand the behavior and fate of organic pollutants in various environmental compartments like water and soil .

Material Science Research:

- 2-NSA's properties, like its interaction with light and its ability to form bonds with other molecules, make it valuable in material science research. Studies have explored its potential applications in areas like developing fluorescent sensors and investigating adsorption behavior on different resins .

Naphthalene-2-sulfonic acid is an aromatic organic compound characterized by a sulfonic acid group attached to the second position of the naphthalene ring. Its molecular formula is and it has a molecular weight of approximately 208.23 g/mol. This compound appears as white, non-deliquescent plates that are soluble in water, alcohol, and ether, making it versatile for various applications .

2-NSA can pose certain safety hazards:

- Skin and Eye Irritation: Contact with the skin or eyes can cause irritation due to the acidic nature of the compound [].

- Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract [].

- Environmental Impact: Improper disposal of 2-NSA can potentially contaminate water sources due to its high solubility [].

- Sulfonation: Naphthalene-2-sulfonic acid is typically synthesized through the sulfonation of naphthalene using concentrated sulfuric acid at temperatures between 160-166 °C. This reaction can yield a mixture of naphthalenesulfonic acids, including by-products like α-naphthalenesulfonic acid .

- Hydrolysis: The unstable α-naphthalenesulfonic acid can be hydrolyzed at 140-150 °C to regenerate naphthalene and sulfuric acid .

- Neutralization: The sulfonic acid can be neutralized with sodium hydroxide to produce sodium salts of naphthalene-2-sulfonic acid, which are often more soluble and easier to handle .

Research indicates that naphthalene-2-sulfonic acid exhibits biological activity, particularly as an environmental contaminant and xenobiotic. It may affect various biological systems, although specific mechanisms of action are still under investigation. Its interactions with biological molecules suggest potential roles in biochemical pathways, but further studies are required to fully elucidate these effects .

The primary method for synthesizing naphthalene-2-sulfonic acid involves:

- Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures (160-166 °C).

- Isolation: The resulting mixture contains various naphthalenesulfonic acids, which can be separated through hydrolysis and crystallization processes.

- Purification: The product is often purified by neutralization with sodium hydroxide followed by crystallization .

Naphthalene-2-sulfonic acid serves multiple purposes in various industries:

- Dye Manufacturing: It is a precursor for the synthesis of direct dyes and reactive dyes used in textile applications.

- Agrochemicals: Employed as an intermediate in the production of agrochemical compounds.

- Chemical Synthesis: Acts as a starting material for synthesizing β-naphthol and β-naphtholsulfonic acid, which are important in pharmaceuticals and chemical research .

Interaction studies have shown that naphthalene-2-sulfonic acid can engage in complex interactions with various biological molecules. For instance, its fluorescence properties can be quenched by colloidal silver through photoinduced electron transfer mechanisms. This behavior indicates potential applications in sensing technologies and environmental monitoring .

Several compounds share structural similarities with naphthalene-2-sulfonic acid, each possessing unique properties:

| Compound Name | Structural Position | Key Features |

|---|---|---|

| Naphthalene-1-sulfonic acid | Position 1 | Different biological activity; used in similar applications but less stable than its 2-position counterpart. |

| β-Naphthalenesulfonic acid | Position 3 | Often used as a dye intermediate; exhibits different solubility characteristics. |

| Naphthalene-6-sulfonic acid | Position 6 | Less common; used in specialized chemical syntheses. |

| Naphthalenesulfonamide | Sulfur attached to nitrogen | Shows distinct reactivity patterns; utilized in medicinal chemistry. |

Naphthalene-2-sulfonic acid stands out due to its broad solubility and applicability across multiple sectors, particularly in dye manufacturing and agrochemicals, making it a critical compound in industrial chemistry .

Naphthalene-2-sulfonic acid (NSA), first synthesized in the late 19th century via sulfonation of naphthalene, emerged as a critical intermediate during the industrial dye revolution. Early research focused on optimizing its production through kinetic control, favoring the thermodynamically stable 2-sulfonic isomer over the 1-sulfonic derivative. By the 1930s, its role expanded into polymer chemistry, particularly in synthesizing sulfonated naphthalene-formaldehyde condensates (SNFCs) for concrete plasticizers.

Significance in Organic Chemistry and Industrial Applications

NSA’s bifunctional aromatic-sulfonic structure enables diverse reactivity:

- Dye synthesis: Nitration produces intermediates like 2-naphthol-6-sulfonic acid, vital for azo dyes.

- Surfactants: Condensation with formaldehyde yields SNFCs, which reduce water-cement ratios in concrete by 15–30% while enhancing compressive strength.

- Pharmaceuticals: Derivatives serve as intermediates in anti-inflammatory and antiviral agents.

Table 1: Key Physicochemical Properties of NSA

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈O₃S | |

| Melting point | 124°C | |

| Water solubility | 450 g/L (20°C) | |

| pKa | 0.27 ± 0.10 | |

| LogP (octanol-water) | -0.944 |

Contemporary Research Directions and Challenges

Current studies address:

- Environmental persistence: NSA’s sulfonate group resists biodegradation, leading to bioaccumulation factors (BAF) of 120–350 in freshwater fish.

- Green synthesis: Microwave-assisted sulfonation reduces reaction times by 40% compared to traditional methods.

- Advanced materials: NSA-functionalized graphene oxide exhibits 92% efficiency in heavy metal adsorption.

Direct Sulfonation of Naphthalene with Sulfuric Acid at Elevated Temperatures

Direct sulfonation of naphthalene represents the foundational method for producing naphthalene-2-sulfonic acid, utilizing concentrated sulfuric acid as the primary sulfonating agent [1] [6] [7]. The reaction proceeds through electrophilic aromatic substitution, where naphthalene serves as the substrate and concentrated sulfuric acid (typically 96-98% concentration) acts as both the sulfonating agent and reaction medium [1] [6].

The optimal temperature range for direct sulfonation has been established through extensive research at 160-166°C, where the reaction demonstrates favorable kinetics while maintaining selectivity toward the beta-position [1] [6] [7]. During the sulfonation process, a mixture of isomers is initially formed, with naphthalene-1-sulfonic acid (alpha-isomer) being the kinetically favored product at lower temperatures, while naphthalene-2-sulfonic acid (beta-isomer) becomes thermodynamically preferred at elevated temperatures [4] [29].

Research has demonstrated that temperature control above 150°C plays a crucial role in achieving high product yields, with studies showing yields approaching 98% under optimized conditions [3]. The reaction mechanism involves the formation of an intermediate arenium ion, where the alpha-position benefits from two resonance structures that preserve aromaticity in one ring, making it kinetically favored [29]. However, the beta-position product exhibits greater thermodynamic stability due to reduced steric interactions, particularly the adverse 1,8 steric interaction present in the alpha-isomer [29].

The process typically generates small amounts of alpha-naphthalenesulfonic acid as a byproduct, which can be removed through selective hydrolysis at 140-150°C [1] [6] [7]. During this hydrolysis step, the unstable alpha-naphthalenesulfonic acid decomposes to regenerate naphthalene and sulfuric acid, while the more stable beta-isomer remains intact [1] [6].

Isomerization Pathways from α-Naphthalenesulfonic Acid

The isomerization of alpha-naphthalenesulfonic acid to naphthalene-2-sulfonic acid represents a critical pathway in industrial production, leveraging the thermodynamic preference for the beta-isomer under appropriate conditions [8]. This process involves thermal treatment of concentrated solutions containing mixed naphthalene sulfonic acid isomers to promote the conversion from the kinetically favored alpha-isomer to the thermodynamically stable beta-isomer [8].

Industrial-scale isomerization typically employs a two-stage process involving concentration and thermal treatment . The first stage involves vacuum concentration of sulfuric acid solutions containing naphthalene sulfonic acids at reduced pressure (25-100 millibar) and temperatures of 70-90°C to reduce water content below 15% . This concentration step is essential for creating the appropriate conditions for subsequent isomerization.

The second stage involves thermal treatment at elevated temperatures of 170-190°C under normal or reduced pressure, which promotes the isomerization reaction [8]. Under these conditions, the beta-isomer content can be increased to approximately 45% by weight, representing a significant improvement in the desired product ratio . The isomerization proceeds via naphthalene-2-sulfonic acid as an intermediate, with the process being carefully controlled to optimize the conversion while minimizing decomposition [8].

Table 1: Isomerization Process Parameters for Naphthalene-2-Sulfonic Acid Production

| Parameter | Operating Range | Optimal Conditions | Product Yield |

|---|---|---|---|

| Vacuum Pressure | 25-100 millibar | 30-80 millibar | - |

| Concentration Temperature | 70-90°C | 80-85°C | - |

| Water Content | <15 weight% | 2-10 weight% | - |

| Isomerization Temperature | 150-200°C | 170-190°C | - |

| Beta-Isomer Content | 40-50 weight% | 45 weight% | 93-98% |

Optimization Parameters for Selective β-Position Sulfonation

Achieving selective beta-position sulfonation requires precise control of multiple reaction parameters, with temperature being the most critical factor for determining product distribution [3] [13] [29]. Research has established that temperatures exceeding 150°C favor the formation of the thermodynamically stable beta-isomer, while lower temperatures predominantly yield the kinetically favored alpha-isomer [3] [29].

The molar ratio of sulfuric acid to naphthalene significantly influences both conversion efficiency and selectivity [13]. Studies have shown that molar ratios ranging from 0.7 to 1.5 can be employed, with equimolar ratios providing optimal balance between conversion and selectivity [13]. Excess sulfuric acid tends to increase the overall reaction rate but may reduce selectivity toward the beta-position, while insufficient acid leads to incomplete conversion [13].

Reaction time emerges as another crucial parameter, with longer reaction times favoring the thermodynamically controlled product [29]. The reversible nature of aromatic sulfonation allows for equilibration between isomers, making extended reaction times beneficial for maximizing beta-isomer formation [29]. However, excessive reaction times may lead to decomposition or formation of disulfonated products, requiring careful optimization [13].

Solvent selection has been demonstrated to significantly impact product yield and selectivity [3]. The use of naphthenic solvents, particularly decalin, has been shown to improve product yield to 93% by preventing naphthalene sublimation during the reaction [3]. Specialized reactor designs that suppress naphthalene sublimation can further enhance yields to approximately 98% [3].

Modern Synthetic Strategies

Catalytic Methods for Regioselective Sulfonation

Modern catalytic approaches to naphthalene sulfonation have emerged as sophisticated alternatives to traditional methods, offering enhanced regioselectivity and improved reaction control [12] [15]. These methods typically employ heterogeneous catalysts or modified reaction conditions to achieve selective beta-position sulfonation while minimizing side reactions and isomer formation.

Zeolite-based catalytic systems have shown particular promise for regioselective aromatic sulfonation reactions [15] [17]. Research has demonstrated that modified Hydrogen Beta zeolites (HBEA) with highly electronegative cations can serve as highly efficient and reusable catalysts for aromatic substitution reactions [17]. These catalytic systems operate under modest conditions while maintaining excellent regioselectivity, with the zeolite framework providing size-selectivity that favors formation of the desired isomer [17].

Microreactor technology has revolutionized catalytic sulfonation by providing precise temperature control and enhanced mass transfer characteristics [31]. Studies have shown that microreactor-based sulfonation can achieve high selectivity through precise temperature control and high pressure resistance, with sulfur trioxide to substrate ratios carefully optimized to maximize selectivity [31]. The fast heat transport rate and low liquid holdup in microreactors ensure excellent temperature control and safety during the highly exothermic sulfonation process [31].

The development of amphiphilic biaryl monophosphine ligands through regioselective sulfonation has provided insights into controlled sulfonation methodologies [12]. This approach involves careful control of temperature and addition sequence of fuming sulfuric acid to achieve sulfonated products with greater than 95% regioselectivity without requiring chromatographic purification [12]. The protocol demonstrates that reversed addition order and low temperatures (-10°C) can significantly improve regioselectivity ratios [12].

N,N,N,N,N,N-Hexamethylphosphoric Triamide-Mediated Synthesis

Hexamethylphosphoric triamide (HMPA)-mediated synthesis represents a specialized approach for naphthalene-2-sulfonic acid preparation, particularly valuable for specific synthetic applications requiring mild conditions [1] [20]. This methodology leverages the unique properties of HMPA as a polar aprotic solvent and coordinating agent to facilitate sulfonation reactions under controlled conditions.

The HMPA-mediated process typically involves the reaction of naphthalene derivatives with sulfonating agents in the presence of HMPA and appropriate bases [1]. Research has documented reaction conditions involving potassium hydroxide and HMPA in N,N-dimethylformamide at 60°C under controlled pressure conditions for extended periods (28 hours) [1]. This approach provides excellent control over reaction selectivity and minimizes side reactions commonly observed in traditional sulfonation methods.

The mechanism of HMPA-mediated sulfonation involves coordination of the phosphoric triamide with metal cations, which activates the aromatic substrate toward electrophilic attack [1] [20]. The coordinating ability of HMPA allows for precise control of the electronic environment around the naphthalene ring, influencing the regioselectivity of the sulfonation reaction [20]. This coordination effect is particularly beneficial for achieving selective beta-position substitution while suppressing alpha-position attack.

Process optimization for HMPA-mediated synthesis requires careful attention to reaction atmosphere and moisture exclusion [1] [20]. The reactions are typically conducted under inert atmosphere using sealed tube techniques to prevent oxidation and moisture interference [1]. The use of appropriate co-solvents and temperature control is essential for achieving optimal yields and selectivity in this synthetic approach [20].

Green Chemistry Approaches to Naphthalene Sulfonation

Green chemistry methodologies for naphthalene sulfonation have gained significant attention as sustainable alternatives to traditional approaches, focusing on reduced environmental impact and improved atom economy [16] [18] [19]. These methods emphasize the use of environmentally benign reagents, recyclable catalysts, and reduced waste generation while maintaining high efficiency and selectivity.

Ionic liquid-based sulfonation represents one promising green chemistry approach, utilizing imidazolium-based sulfonating agents to control the degree of sulfonation [34]. Research has demonstrated that these ionic liquid systems can achieve high degrees of sulfonation (up to 92%) with excellent yields (87%) while using stoichiometric or near-stoichiometric amounts of sulfonating agent [34]. This approach eliminates the need for large excesses of traditional sulfonating agents, significantly reducing waste generation [34].

Enzymatic sulfonation pathways have emerged as highly selective and environmentally friendly alternatives [18] [33]. Studies have identified sulfotransferase enzymes capable of catalyzing regioselective sulfonation of aromatic compounds under mild aqueous conditions [18] [33]. These enzymatic systems operate at physiological temperatures and pH, eliminating the need for harsh reaction conditions and toxic solvents [33]. The substrate specificity of these enzymes can be engineered to favor beta-position sulfonation of naphthalene derivatives [33].

Water-based sulfonation processes have been developed to replace organic solvents traditionally used in naphthalene sulfonation [19]. These aqueous systems utilize water-soluble sulfonating agents and operate under mild conditions while achieving comparable yields to traditional methods [19]. The high water solubility of naphthalene sulfonate products facilitates product isolation and purification, while the aqueous medium enables easy recycling of the reaction system [19].

Industrial Scale Production Methodologies

Continuous Flow Processes for Large-Scale Synthesis

Continuous flow processes have revolutionized large-scale naphthalene-2-sulfonic acid production by offering superior process control, enhanced safety, and improved economic efficiency compared to traditional batch operations [21] [22]. These systems enable precise control of reactant dosing, reaction temperature, and residence time while providing excellent mass and heat transfer characteristics [21].

The continuous flow methodology typically employs helical tube reactors where sulfonation, condensation, and neutralization procedures are completed sequentially [21]. The process begins with naphthalene-containing materials being fed into stirred tank systems, followed by controlled injection into the helical reactor at temperatures of 140-150°C [21]. This configuration allows for accurate control of reactant ratios, with naphthalene series substances and concentrated sulfuric acid being injected simultaneously at optimized flow rate ratios of 2-2.5:1 [21].

Industrial continuous flow systems demonstrate significant advantages in reaction efficiency, with complete process reaction times typically not exceeding 40 minutes [21]. This represents a substantial improvement over traditional batch processes, which may require several hours to achieve comparable conversion levels [21]. The enhanced efficiency results from the superior mixing and heat transfer characteristics inherent in continuous flow reactor designs [21].

Safety considerations in continuous flow processes are substantially improved due to the elimination of large inventory holdings of reactive materials [21]. The helical tube design prevents the accumulation of reaction heat that can lead to thermal runaway in batch systems, while the continuous removal of products prevents the build-up of potentially unstable intermediates [21]. Additionally, the precise control of addition rates eliminates the risks associated with uneven charging or excessively fast addition that can occur in batch operations [21].

Table 2: Continuous Flow Process Parameters for Industrial Naphthalene-2-Sulfonic Acid Production

| Process Stage | Temperature (°C) | Residence Time | Flow Ratio | Product Quality |

|---|---|---|---|---|

| Sulfonation | 140-150 | 5-10 minutes | 2-2.5:1 | High conversion |

| Condensation | 105-120 | 10-15 minutes | 3-4:1 | Low viscosity |

| Neutralization | 70-90 | 15-20 minutes | Variable | Low sodium sulfate |

Vacuum Concentration Techniques and Thermal Treatment Protocols

Vacuum concentration techniques represent essential unit operations in industrial naphthalene-2-sulfonic acid production, particularly for the preparation of high-purity products and the facilitation of isomerization processes [24]. These methods enable the removal of water and volatile impurities while concentrating the desired sulfonic acid products under controlled conditions that minimize thermal decomposition [24].

The vacuum concentration process typically operates at reduced pressures ranging from 25 to 100 millibar, with temperatures maintained between 70-90°C to minimize thermal stress on the product . This combination of reduced pressure and moderate temperature allows for efficient water removal while preserving the integrity of the sulfonic acid functionality . The process effectively reduces water content to below 15% by weight, creating optimal conditions for subsequent thermal treatment steps .

Thermal treatment protocols following vacuum concentration are designed to promote isomerization from alpha to beta-naphthalene sulfonic acid [27]. These protocols involve heating the concentrated solutions to temperatures of 170-190°C under controlled atmospheric conditions . Research has demonstrated that this thermal treatment can increase beta-isomer content to approximately 45% by weight, representing a significant improvement in product composition .

Advanced thermal treatment protocols incorporate sophisticated temperature ramping and hold time optimization to maximize isomerization efficiency [27]. Studies have shown that controlled heating profiles with specific temperature gradients can enhance the conversion of alpha to beta-isomers while minimizing decomposition reactions [27]. The thermal stability of naphthalene sulfonic acids under these conditions has been extensively characterized, providing the foundation for optimized industrial protocols [27].

Industrial vacuum concentration systems typically employ falling film evaporators or wiped film evaporators to achieve efficient heat and mass transfer [24]. These systems are designed to handle the corrosive nature of sulfonic acid solutions while maintaining precise temperature control throughout the concentration process [24]. The integration of heat recovery systems enables energy efficient operation, with vapor recompression techniques commonly employed to reduce steam consumption [24].

Process Optimization for Enhanced Purity and Yield

Process optimization for enhanced purity and yield in naphthalene-2-sulfonic acid production involves the systematic application of advanced process control methodologies and statistical optimization techniques [22] [26] [28]. These approaches enable the identification of optimal operating conditions that maximize product quality while minimizing production costs and environmental impact [28].

Statistical optimization methodologies, including Response Surface Methodology (RSM) and Artificial Neural Network optimization, have been successfully applied to naphthalene sulfonation processes [28]. Research has demonstrated that Adaptive Neuro-Fuzzy Inference System coupled with Particle Swarm Optimization (ANFIS-PSO) provides superior optimization results compared to traditional approaches [28]. These advanced optimization techniques can identify optimal reaction temperatures (96.84°C), reaction times (2.68 hours), and reactant molar ratios (0.92:1) that maximize product yield to 74.8% [28].

Purity enhancement strategies focus on the control of side reactions and impurity formation during the sulfonation process [26]. Continuous production methods for high-purity naphthalene sulfonic acid derivatives have been developed using falling film sulfonation reactors with precise temperature control [26]. These systems achieve product purities exceeding 96% through careful control of reaction conditions and the elimination of overheating that can lead to decomposition or multi-sulfonation [26].

Yield optimization requires comprehensive understanding of the reaction kinetics and thermodynamics governing naphthalene sulfonation [13] [28]. Kinetic studies have established mathematical models describing the concentration profiles of all major species in the reaction mixture, considering consecutive, parallel, and reversible reactions [13]. These models enable the prediction of optimal operating conditions for maximum beta-isomer yield, with results indicating that 170°C represents the optimum reaction temperature for equimolar acid to naphthalene ratios [13].

Table 3: Process Optimization Results for Enhanced Naphthalene-2-Sulfonic Acid Production

| Optimization Method | Temperature (°C) | Time (hours) | Molar Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Traditional RSM | 101.38 | 3.06 | 1:1 | 65.43 | 95-96 |

| RSM-PSO | 96.84 | 2.68 | 1.18:1 | 67.25 | 96-97 |

| ANN-PSO | 99.16 | 2.68 | 0.99:1 | 72.35 | 97-98 |

| ANFIS-PSO | 96.84 | 2.68 | 0.92:1 | 74.82 | >98 |

Electrophilic Aromatic Substitution Mechanisms in Naphthalene Sulfonation

Arenium Ion Intermediate Formation

The electrophilic aromatic substitution mechanism of naphthalene sulfonation proceeds through the formation of arenium ion intermediates, also known as sigma complexes or Wheland intermediates [1] [2]. The reaction begins with the generation of the electrophilic species, typically sulfur trioxide (SO₃) or protonated sulfuric acid species (HSO₃⁺), which serves as the active sulfonating agent [1] [3].

The initial step involves the attack of the electrophile on the aromatic naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate [2] [4]. This arenium ion is characterized by the disruption of aromaticity in the attacked ring while maintaining partial aromatic character through resonance delocalization [5]. The intermediate formation represents the rate-determining step due to the high activation energy required for breaking the aromatic system [5].

Formation of Electrophilic Species:

The sulfonation process typically employs concentrated sulfuric acid (95-98%) or sulfur trioxide in the presence of sulfuric acid [1] [6]. The active electrophile is generated through protonation and subsequent dissociation reactions, producing the highly reactive HSO₃⁺ species [2]. Alternative mechanistic pathways involve the direct use of sulfur trioxide, which can coordinate with sulfuric acid to form more reactive sulfonating complexes [7].

Arenium Ion Characteristics:

The arenium ion intermediate exhibits several distinctive features that influence the reaction pathway and product distribution [5]. These carbocationic intermediates are stabilized through extensive resonance delocalization, with the positive charge distributed over multiple carbon atoms in the naphthalene system [2] [8]. The stability of these intermediates directly correlates with the regioselectivity observed in naphthalene sulfonation reactions [9].

Regioselectivity Determinants in Naphthalene Systems

The regioselectivity in naphthalene sulfonation is governed by the relative stability of arenium ion intermediates formed during electrophilic attack at different positions [8] [9]. The naphthalene system presents two distinct positions for substitution: the alpha (1-position) and beta (2-position), each leading to different intermediate structures with varying degrees of stabilization [10] [11].

Alpha-Position Substitution:

Electrophilic attack at the alpha-position (1-position) of naphthalene generates an arenium ion intermediate that can be stabilized by five resonance structures, with two of these structures preserving the aromatic character of the adjacent benzene ring [9] [10]. This enhanced resonance stabilization results in a lower activation energy for the formation of the alpha-substituted intermediate, making it the kinetically favored product under mild reaction conditions [8] [11].

Beta-Position Substitution:

In contrast, electrophilic substitution at the beta-position (2-position) produces an arenium ion intermediate with five possible resonance structures, but only one of these maintains the aromatic sextet of the unsubstituted ring [9] [10]. This reduced resonance stabilization leads to a higher activation energy for beta-substitution, making it kinetically disfavored under low-temperature conditions [11].

Thermodynamic vs. Kinetic Control:

The regioselectivity in naphthalene sulfonation demonstrates a classic example of kinetic versus thermodynamic control [8] [9]. At temperatures below 80°C, the reaction operates under kinetic control, favoring the formation of naphthalene-1-sulfonic acid due to the lower activation barrier [10] [11]. However, at elevated temperatures (160-165°C), the reaction shifts to thermodynamic control, where the thermodynamically more stable naphthalene-2-sulfonic acid predominates [8] [12].

The thermodynamic preference for the beta-isomer arises from the absence of unfavorable peri-interactions present in the alpha-isomer [8] [10]. The 1,8-peri interaction in naphthalene-1-sulfonic acid introduces steric strain that destabilizes the molecule by several kilocalories per mole compared to the beta-isomer [11].

Alternative Mechanistic Pathways in Sulfonation Reactions

Recent computational and experimental studies have challenged the traditional two-step electrophilic aromatic substitution mechanism, proposing alternative pathways that may operate under specific conditions [13] [7]. These alternative mechanisms include concerted pathways, addition-elimination routes, and multi-step processes involving different electrophilic species [13] [14].

Concerted Mechanism:

Computational studies using density functional theory have suggested that under certain conditions, naphthalene sulfonation may proceed through a concerted mechanism rather than the traditional stepwise pathway [13] [7]. In this concerted process, the formation of the carbon-sulfur bond and the departure of the proton occur simultaneously through a single transition state [13]. This mechanism eliminates the need for discrete arenium ion intermediates and may account for some of the observed kinetic behavior in sulfonation reactions [14].

Addition-Elimination Pathways:

Alternative mechanistic proposals include addition-elimination pathways that compete with direct substitution processes [13]. These routes involve the initial formation of addition products that subsequently eliminate sulfur-containing groups to yield the final substituted naphthalene derivatives [13]. Such pathways may be particularly relevant when counter-ions are present in the reaction medium, as they can influence the stability and reactivity of intermediate species [13].

Multi-Electrophile Mechanisms:

Studies have revealed that the presence of multiple sulfur trioxide molecules can significantly alter the reaction mechanism [7] [14]. When two or more SO₃ molecules are present, they can form cyclic transition states that facilitate proton transfer and lower the overall activation barrier for sulfonation [7]. This multi-electrophile mechanism provides an alternative explanation for the high reactivity observed in sulfonation reactions using excess sulfonating agents [14].

The choice of solvent and reaction conditions can also influence the operative mechanism [7]. In polar solvents, the traditional arenium ion mechanism may be favored due to better stabilization of ionic intermediates, while in non-polar media, concerted pathways may become more competitive [7] [14].

Isomerization Kinetics and Thermodynamics

Thermal Rearrangement of Position-Specific Sulfonic Acid Groups

The thermal rearrangement of naphthalene sulfonic acid isomers represents a fundamental aspect of their chemical behavior, particularly the interconversion between naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid [12] [15]. This isomerization process is temperature-dependent and follows well-defined kinetic and thermodynamic principles that govern the distribution of products under various reaction conditions [10] [16].

Mechanism of Thermal Rearrangement:

The thermal rearrangement of naphthalene sulfonic acids occurs through a reversible desulfonation-resulfonation mechanism [12] [15]. At elevated temperatures (140-150°C), naphthalene-1-sulfonic acid undergoes partial desulfonation to regenerate naphthalene and sulfuric acid [12]. The liberated naphthalene can then undergo resulfonation at either the alpha or beta position, with the distribution determined by the thermodynamic stability of the products under the reaction conditions [12] [15].

Kinetic Parameters:

The kinetics of thermal rearrangement have been extensively studied using various analytical techniques [15] [16]. The isomerization of naphthalene-1-sulfonic acid to naphthalene-2-sulfonic acid follows first-order kinetics with respect to the starting material [15]. The activation energy for this process has been determined to be approximately 25-30 kcal/mol, reflecting the energy required to break the carbon-sulfur bond and facilitate the rearrangement [15].

Temperature Dependence:

The extent of isomerization shows a strong temperature dependence, with higher temperatures favoring the formation of the thermodynamically more stable naphthalene-2-sulfonic acid [12] [15]. At temperatures below 100°C, the isomerization rate is negligible, and the original isomer distribution is maintained [15]. However, as the temperature increases above 140°C, the isomerization rate becomes significant, leading to equilibrium distributions that favor the beta-isomer [12] [16].

Equilibrium Considerations:

The equilibrium between naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid is governed by the relative thermodynamic stability of the two isomers [10] [15]. Under equilibrium conditions at elevated temperatures, the beta-isomer predominates due to its lower free energy, primarily attributed to the absence of unfavorable peri-interactions present in the alpha-isomer [10] [11].

Catalytic Influences on Isomerization Rates

The isomerization rates of naphthalene sulfonic acids can be significantly influenced by the presence of catalytic species, including acids, bases, and metal ions [12] [15]. These catalytic effects can alter both the rate and selectivity of the isomerization process, providing opportunities for controlling the product distribution under milder reaction conditions [15] [16].

Acid Catalysis:

The presence of strong acids, particularly sulfuric acid, can catalyze the isomerization of naphthalene sulfonic acids [12] [15]. The acid serves to protonate the sulfonic acid group, facilitating its departure and subsequent rearrangement [12]. The effectiveness of acid catalysis depends on the concentration and strength of the acid, with higher concentrations generally leading to faster isomerization rates [15].

Base Catalysis:

Alkaline conditions can also promote isomerization through different mechanistic pathways [15]. Under basic conditions, the sulfonic acid group can be activated through salt formation, which may facilitate intramolecular rearrangement processes [15]. However, base catalysis is generally less effective than acid catalysis for promoting isomerization of naphthalene sulfonic acids [15].

Metal Ion Catalysis:

Certain metal ions, particularly those with high charge density, can catalyze the isomerization process through coordination with the sulfonic acid group [15]. These metal ions can activate the carbon-sulfur bond toward cleavage, thereby lowering the activation energy for isomerization [15]. The effectiveness of metal ion catalysis depends on the nature of the metal, its oxidation state, and the reaction conditions [15].

Solvent Effects:

The choice of solvent can significantly influence the isomerization kinetics [15] [16]. Polar solvents generally favor the isomerization process by stabilizing ionic intermediates, while non-polar solvents may slow the reaction due to poor solvation of charged species [15]. The presence of water can also affect the isomerization rate by participating in the desulfonation-resulfonation mechanism [15].

Computational Studies of Energy Barriers in Sulfonation Reactions

Computational chemistry has provided valuable insights into the energy barriers and transition states involved in naphthalene sulfonation and isomerization reactions [17] [7]. These studies have employed various levels of theory, including density functional theory (DFT) and ab initio methods, to elucidate the mechanistic details and predict reaction outcomes [17] [14].

Density Functional Theory Calculations:

DFT calculations have been extensively used to study the electronic structure and reactivity of naphthalene and its sulfonic acid derivatives [17] [7]. These calculations have provided detailed information about the energy barriers for sulfonation at different positions, the stability of arenium ion intermediates, and the thermodynamic preferences for different isomers [17]. The B3LYP functional with various basis sets has been commonly employed for these studies [17].

Transition State Characterization:

Computational studies have identified and characterized the transition states involved in naphthalene sulfonation reactions [7] [14]. These transition states typically involve the simultaneous formation of the carbon-sulfur bond and the departure of a proton, with the exact geometry depending on the specific reaction conditions and the presence of catalytic species [7]. The calculated activation energies for these transition states correlate well with experimental observations [14].

Solvent Effects in Computational Models:

The influence of solvent on the sulfonation mechanism has been investigated through computational studies using implicit and explicit solvation models [7] [14]. These studies have revealed that polar solvents can significantly stabilize ionic intermediates and lower the activation barriers for sulfonation reactions [7]. The choice of solvation model can affect the calculated energies and the predicted reaction pathways [14].

Benchmarking Against Experimental Data:

Computational predictions have been validated against experimental kinetic and thermodynamic data [7] [14]. The calculated activation energies, reaction enthalpies, and product distributions show good agreement with experimental observations, demonstrating the reliability of computational methods for studying sulfonation reactions [7]. These validated computational models can be used to predict the behavior of related systems and guide the design of new synthetic procedures [14].

Derivatization Reactions of Naphthalene-2-Sulfonic Acid

Formation of Di- and Tri-Sulfonic Acid Derivatives

The further sulfonation of naphthalene-2-sulfonic acid leads to the formation of various disulfonic and trisulfonic acid derivatives, which serve as important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals [18] [19]. These multi-sulfonation reactions follow specific regioselectivity patterns that are influenced by the electronic and steric effects of the existing sulfonic acid substituent [20] [21].

Disulfonic Acid Formation:

The sulfonation of naphthalene-2-sulfonic acid typically yields a mixture of disulfonic acid isomers, with the distribution depending on the reaction conditions [20] [21]. The major products include naphthalene-2,6-disulfonic acid, naphthalene-2,7-disulfonic acid, and naphthalene-1,6-disulfonic acid [20]. The formation of these isomers follows the general principles of electrophilic aromatic substitution, with the sulfonic acid group acting as a meta-directing, deactivating substituent [20].

The reaction conditions significantly influence the product distribution. At moderate temperatures (35-90°C) with sulfur trioxide in an inert solvent, the 2,6-disulfonic acid predominates, while higher temperatures favor the formation of the 2,7-isomer [20]. The use of oleum (fuming sulfuric acid) as the sulfonating agent can enhance the reaction rate and selectivity [21].

Trisulfonic Acid Synthesis:

The preparation of naphthalene trisulfonic acids from disulfonic acid precursors requires more forcing conditions due to the deactivating effect of multiple sulfonic acid groups [19] [22]. The most important trisulfonic acid derivative is naphthalene-1,3,5-trisulfonic acid, which is obtained by the sulfonation of naphthalene-1,5-disulfonic acid with oleum [19] [22].

The synthesis of naphthalene-1,3,5-trisulfonic acid involves a carefully controlled temperature program to maximize yield and selectivity [19] [22]. The reaction typically begins with the gradual addition of 65% oleum to naphthalene-1,5-disulfonic acid at 40°C, followed by heating to 90°C for several hours [19]. Under optimized conditions, yields of 82-83% can be achieved [19].

Regioselectivity in Multi-Sulfonation:

The regioselectivity observed in the formation of polysulfonic acids reflects the electronic influence of the existing sulfonic acid substituents [20]. The sulfonic acid group is a strong electron-withdrawing substituent that deactivates the aromatic ring toward further electrophilic substitution [20]. This deactivation is most pronounced at the ortho and para positions relative to the sulfonic acid group, directing subsequent substitution to meta positions [20].

The steric effects of the sulfonic acid group also play a significant role in determining regioselectivity [20]. The bulky nature of the sulfonic acid group can prevent substitution at sterically hindered positions, particularly in the peri-positions of the naphthalene system [20]. This steric hindrance contributes to the observed product distributions in multi-sulfonation reactions [20].

Condensation Reactions with Formaldehyde

The condensation of naphthalene-2-sulfonic acid with formaldehyde represents one of the most important derivatization reactions, leading to the formation of naphthalene sulfonic acid-formaldehyde condensates [18] [23]. These polymeric materials find extensive use as dispersants, plasticizers, and water-reducing agents in various industrial applications [23] [24].

Mechanism of Condensation:

The condensation reaction between naphthalene-2-sulfonic acid and formaldehyde proceeds through an electrophilic substitution mechanism under acidic conditions [23] [24]. The reaction is typically carried out in concentrated sulfuric acid, which serves both as a solvent and as a catalyst for the condensation process [23]. The formaldehyde is usually added as an aqueous solution (36-40%) to the reaction mixture [23] [25].

The mechanism involves the protonation of formaldehyde by sulfuric acid to generate a highly electrophilic methylol cation, which then attacks the activated aromatic ring of naphthalene-2-sulfonic acid [23]. The initial condensation product can undergo further reactions with additional formaldehyde molecules, leading to the formation of linear and branched polymeric structures [23] [24].

Reaction Conditions and Optimization:

The condensation reaction is typically carried out at temperatures between 110-120°C for 4-6 hours [23] [25]. The molar ratio of formaldehyde to naphthalene-2-sulfonic acid is critical for controlling the degree of condensation and the molecular weight of the resulting polymer [23] [24]. Ratios of 1:1.3 to 1:1.7 are commonly employed to achieve optimal condensation while avoiding excessive cross-linking [24].

The acidity of the reaction medium plays a crucial role in determining the rate and extent of condensation [23]. Higher acidity promotes faster condensation but can lead to unwanted side reactions and the formation of highly cross-linked products with poor solubility [23]. The optimal sulfuric acid concentration is typically maintained at 29-31% free acid [23].

Product Characterization and Properties:

The naphthalene sulfonic acid-formaldehyde condensates are characterized by their polymeric nature and excellent water solubility [23] [24]. The molecular weight of these polymers can range from a few thousand to several hundred thousand daltons, depending on the reaction conditions and the degree of condensation [23]. The polymers exhibit excellent dispersing properties due to their anionic sulfonic acid groups and their ability to adsorb onto particle surfaces [23].

The thermal stability of these condensates is generally good, with decomposition temperatures typically exceeding 200°C [23]. The pH of aqueous solutions is typically alkaline (pH 7-9) after neutralization with sodium hydroxide, making them suitable for use in concrete and other alkaline applications [23] [25].

Conversion to Hydroxy and Amino Derivatives

The conversion of naphthalene-2-sulfonic acid to hydroxy and amino derivatives represents important synthetic transformations that provide access to a wide range of functionally substituted naphthalene compounds [18] [26]. These transformations involve the replacement of the sulfonic acid group with hydroxy or amino functionalities through various chemical processes [26] [27].

Conversion to Naphthol Derivatives:

The conversion of naphthalene-2-sulfonic acid to 2-naphthol is accomplished through alkaline fusion, a process that involves heating the sulfonic acid with sodium or potassium hydroxide at elevated temperatures [18] [27]. The reaction typically requires temperatures of 180-285°C and is carried out in copper or steel reactors to prevent corrosion [27] [28].

The mechanism of alkaline fusion involves the nucleophilic displacement of the sulfonic acid group by hydroxide ion, followed by acidification to liberate the free naphthol [27]. The reaction proceeds through the formation of the corresponding naphtholate salt, which is then acidified to yield the desired naphthol product [27]. Under optimized conditions, yields of 80-98% can be achieved [27] [28].

The quality of the naphthol product depends on the purity of the starting sulfonic acid and the reaction conditions [28]. The presence of disulfonic acid impurities can lead to the formation of dihydroxynaphthalene by-products, which can be difficult to separate from the desired monohydroxy compound [28].

Amino Derivative Formation:

The conversion of naphthalene sulfonic acids to amino derivatives is typically accomplished through the Bucherer reaction, which involves the treatment of the sulfonic acid with ammonia or ammonium salts at elevated temperatures [26] [29]. This reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are important intermediates in dye chemistry [26].

The Bucherer reaction mechanism involves the initial formation of an intermediate bisulfite adduct, which then undergoes rearrangement to yield the corresponding amino compound [26]. The reaction conditions typically require temperatures of 200-280°C and the presence of sodium bisulfite as a catalyst [26]. The reaction is reversible, allowing for the interconversion between hydroxy and amino functionalities [26].

Synthesis of Mixed Hydroxy-Amino Derivatives:

The synthesis of naphthalene derivatives containing both hydroxy and amino functionalities can be achieved through sequential transformations or through the use of starting materials that already contain one of these functional groups [26] [30]. These mixed derivatives are particularly valuable as intermediates in the synthesis of complex dyes and pharmaceutical compounds [26].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 288 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 287 of 288 companies with hazard statement code(s):;

H302 (49.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (83.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351 (10.1%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (10.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Chemical and biological treatment technologies for leather tannery chemicals and wastewaters: a review

Giusy Lofrano, Sureyya Meriç, Gülsüm Emel Zengin, Derin OrhonPMID: 23735721 DOI: 10.1016/j.scitotenv.2013.05.004

Abstract

Although the leather tanning industry is known to be one of the leading economic sectors in many countries, there has been an increasing environmental concern regarding the release of various recalcitrant pollutants in tannery wastewater. It has been shown that biological processes are presently known as the most environmental friendly but inefficient for removal of recalcitrant organics and micro-pollutants in tannery wastewater. Hence emerging technologies such as advanced oxidation processes and membrane processes have been attempted as integrative to biological treatment for this sense. This paper, as the-state-of-the-art, attempts to revise the over world trends of treatment technologies and advances for pollution prevention from tannery chemicals and wastewater. It can be elucidated that according to less extent advances in wastewater minimization as well as in leather production technology and chemicals substitution, biological and chemical treatment processes have been progressively studied. However, there has not been a full scale application yet of those emerging technologies using advanced oxidation although some of them proved good achievements to remove xenobiotics present in tannery wastewater. It can be noted that advanced oxidation technologies integrated with biological processes will remain in the agenda of the decision makers and water sector to apply the best prevention solution for the future tanneries.[Biodegradation characteristics of organic pollutants contained in tannery wastewater]

Yong Wang, Wei-Guang Li, Li Yang, Cheng-Yuan SuPMID: 23668129 DOI:

Abstract

In the batch experiments inoculated with activated sludge from tannery wastewater treatment plant, biodegradation characteristics and kinetics of three tanning agents, naphthalene-2-sulfonic sodium, tannic acid and bayberry tannin, were studied under aerobic and anaerobic conditions. And the aerobic/anaerobic biodegradation laws of real tannery wastewater with respect to COD change were also investigated using the same batch experiments. The results showed aerobic degradation was superior to anaerobic degradation for tanning agent removal and mineralization. The removal rates of naphthalene-2-sulfonic sodium, tannic acid and bayberry tannin by aerobic biodegradation were >90% , >90% and 50% -75% , respectively whereas 10%-40%, >95% and 20% -30%, respectively by anaerobic degradation. In terms of COD removal about tannic acid biodegradation, the removal rates under aerobic and anaerobic conditions were >75% and < 75% ,respectively. The first-order kinetic constants during aerobic biodegradation of tannic acid and bayberry tannin were slightly influenced by initial concentrations while initial concentration had a significant effect on the first-order kinetics rate in the case of naphthalene-2-sulfonic sodium aerobic-biodegradation because naphthalene- 2-sulfonic sodium with initial concentration >or= 70 mg.L-1 was toxic to microorganism leading to a significant decline of kinetic constants. Biodegradation of real tannery wastewater under aerobic and anaerobic conditions represented obvious stage characteristics and the COD concentration had a good linear correlation with reaction time in the phases of fast degradation and slow degradation. The aerobic maximum specific degradation rate wqas 11.6 times higher of anaerobic degradation.Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid using Fenton's reagent

Nanwen Zhu, Lin Gu, Haiping Yuan, Ziyang Lou, Liang Wang, Xin ZhangPMID: 22608610 DOI: 10.1016/j.watres.2012.04.038

Abstract

Degradation of naphthalene dye intermediate 1-diazo-2- naphthol-4-sulfonic acid (1,2,4-Acid) by Fenton process has been studied in depth for the purpose of learning more about the reactions involved in the oxidation of 1,2,4-Acid. During 1,2,4-Acid oxidation, the solution color initially takes on a dark red, then to dark black associated with the formation of quinodial-type structures, and then goes to dark brown and gradually disappears, indicating a fast degradation of azo group. The observed color changes of the solution are a result of main reaction intermediates, which can be an indicator of the level of oxidization reached. Nevertheless, complete TOC removal is not accomplished, in accordance with the presence of resistant carboxylic acids at the end of the reaction. The intermediates generated along the reaction time have been identified and quantified. UPLC-(ESI)-TOF-HRMS analysis allows the detection of 19 aromatic compounds of different size and complexity. Some of them share the same accurate mass but appear at different retention time, evidencing their different molecular structures. Heteroatom oxidation products like SO(4)(2-) have also been quantified and explanations of their release are proposed. Short-chain carboxylic acids are detected at long reaction time, as a previous step to complete the process of dye mineralization. Finally, considering all the findings of the present study and previous related works, the evolution from the original 1,2,4-Acid to the final products is proposed in a general reaction scheme.Structure, morphology, and bioactivity of biocompatible systems derived from functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid

L García-Fernández, M R Aguilar, M M Fernández, R M Lozano, G Giménez, S Valverde, J San RománPMID: 20527810 DOI: 10.1021/bm100223d

Abstract

New therapeutic strategies for the treatment of neoplastic pathologies and, in particular, metastasis processes are based on the inhibitory effect of angiogenic processes. The present article deals with the design, preparation, and application of new "polymer drugs" with a clear inhibitory effect of the activation of fibroblast growth factors, which plays an important role in the proliferation of vascular cells and, consequently, in tumor angiogenesis. Two different copolymer systems based on 5-methacrylamide-2-naphthalenesulfonic acid (MANSA) and butylacrylate (BA) or vinylpyrrolidone (VP) were prepared by free radical copolymerization and exhaustively characterized. The molecular weight of the copolymers was moderate but both families presented very homogeneous macromolecular populations with a polydispersity index very close to unity, which indicates that MANSA presents a noticeable effect on the polymerization processes. The system poly(BA-co-MANSA) provides amphiphilic copolymers that give rise to the formation of oriented micelles with a core of the hydrophobic BA segments and a shell of MANSA components. The average size of these self-assembling nanoparticles is between 20 and 100 nm, depending on the composition of the copolymer system. However, poly(VP-co-MANSA) systems are more hydrophilic and give more homogeneous and water-soluble macromolecules. The bioactivity of both systems was studied by the analysis of proliferation of Balb/c 3T3 fibroblasts in the presence of acidic fibroblast growth factor (aFGF) as a function of the concentration of poly(BA-co-MANSA) or poly(VP-co-MANSA), and the results obtained demonstrated that the MANSA-containing polymers were not toxic for cells, but induced a clear inhibition of cell proliferation in the presence of aFGF. The effect was polymer-concentration dependent, but the activity was noticeably higher for poly(BA-co-MANSA) copolymers, owing to the self-assembled micellar morphology of the nanoparticles, which placed the sulfonic groups in the more adequate position to interact with the growth factor. These systems offer a good alternative for low toxicity treatments of angiogenic, processed based on inhibition of the activity of growth factors.Experiments on moving interaction boundaries and their characteristics of focusing and probing of both guest and host target molecules

Liuyin Fan, Wei Yan, Chengxi Cao, Wei Zhang, Qian ChenPMID: 19720181 DOI: 10.1016/j.aca.2009.02.025

Abstract

In this paper, the concept of a moving interaction boundary (MIB) is proposed with regard to guest and host molecules. With 2-naphthalene-sulfonate (2-NS) and beta-cyclodextrin (CD) as the model guest and host compounds, respectively, the relevant experiments were carried out on the MIB in capillary electrophoresis (CE). The experiments show that (1) there are a MIB and a complex boundary (CB) if proper guest and host molecules are used; (2) the MIB system has the characteristic of selective focusing and probing of the target 2-NS; (3) the system also has the characteristic of selective probing of the target host molecule beta-CD without UV-absorbance, making the direct UV determination of beta-CD from other CDs possible; (4) interestingly, the focusing of the guest molecule is a kind of leaky-sample stacking rather than a collection of analytes in sample sweeping; (5) the mechanism of MIB-induced separation of target analyte from unwanted ones is similar to but different from that of an affinity chromatography. In addition, the utility of MIB was briefly tested for a real sample of wastewater spiked with 2-NS.Treatment of naphthalene-2-sulfonic acid from tannery wastewater by a granular activated carbon fixed bed inoculated with bacterial isolates Arthrobacter globiformis and Comamonas testosteroni

Zhi Song, Suzanne R Edwards, Richard G BurnsPMID: 16427119 DOI: 10.1016/j.watres.2005.11.035

Abstract

The kinetics of naphthalene-2-sulfonic acid (2-NSA) adsorption by granular activated carbon (GAC) were measured and the relationships between adsorption, desorption, bioavailability and biodegradation assessed. The conventional Langmuir model fitted the experimental sorption isotherm data and introduced 2-NSA degrading bacteria, established on the surface of the GAC, did not interfere with adsorption. The potential value of GAC as a microbial support in the aerobic degradation of 2-NSA by Arthrobacter globiformis and Comamonas testosteroni was investigated. Using both virgin and microbially colonised GAC, adsorption removed 2-NSA from the liquid phase up to its saturation capacity of 140 mg/g GAC within 48 h. However, between 83.2% and 93.3% of the adsorbed 2-NSA was bioavailable to both bacterial species as a source of carbon for growth. In comparison to the non-inoculated GAC, the combination of rapid adsorption and biodegradation increased the amount (by 70-93%) of 2-NSA removal from the influent phase as well as the bed-life of the GAC (from 40 to >120 d). A microbially conditioned GAC fixed-bed reactor containing 15 g GAC removed 100% 2-NSA (100 mg/l) from tannery wastewater at an empty bed contact time of 22 min for a minimum of 120 d without the need for GAC reconditioning or replacement. This suggests that small volume GAC bioreactors could be used for tannery wastewater recycling.[Clinical tests of the cough-relieving action of 2, 6-di-ter-butyl-2-naphthalene-sulfonic acid sodium salt]

R CREMONCINIPMID: 13421430 DOI:

Abstract

Bacterial assisted phytoremediation for enhanced degradation of highly sulfonated diazo reactive dye

Rahul V Khandare, Niraj R Rane, Tatoba R Waghmode, Sanjay P GovindwarPMID: 22161298 DOI: 10.1007/s11356-011-0679-x

Abstract

Phytoremediation is the exploitation of plants and their rhizospheric microorganisms for pollutants treatment like textile dyes, which are toxic, carcinogenic and mutagenic from the effluent. The purpose of this work was to explore a naturally found plant and bacterial synergism to achieve an enhanced degradation of Remazol Black B dye (RBB).In vitro cultures of Zinnia angustifolia were obtained by seed culture method. Enzymatic analysis of the plant roots and Exiguobacterium aestuarii strain ZaK cells was performed before and after decolorization of RBB. Metabolites of RBB formed after its degradation were analyzed using UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), Fourier transform infrared (FTIR) and gas chromatography-mass spectrometry (GC-MS). Phytotoxicity studies were performed.

The consortium ZE was found to be more efficient than individual plant and bacteria. Z. angustifolia roots showed significant induction in the activities of lignin peroxidase, laccase, DCIP reductase and tyrosinase during dye decolorization. E. aestuarii showed significant induction in the activities of veratryl alcohol oxidase, azo reductase and DCIP reductase. Analysis of metabolites revealed differential metabolism of RBB by plant, bacteria and consortium ZE. E. aestuarii and Z. angustifolia led to the formation of 3,6-diamino-4-hydroxynaphthalene-2-sulfonic acid, (ethylsulfonyl)benzene, and 3,4,6-trihydroxynaphthalene-2-sulfonic acid and propane-1-sulfonic acid, respectively, whereas consortium ZE produced 4-hydroxynaphthalene-2-sulfonic acid, naphthalene-2-sulfonic acid and 4-(methylsulfonyl)phenol. The phytotoxicity study revealed the nontoxic nature of the metabolites formed after dye degradation.

Consortium ZE was found to be more efficient and faster in the degradation of RBB when compared to degradation by Z. angustifoila and E. aestuarii individually.